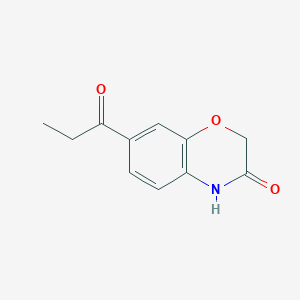

7-propionyl-2H-1,4-benzoxazin-3(4H)-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H11NO3 |

|---|---|

Molecular Weight |

205.21 g/mol |

IUPAC Name |

7-propanoyl-4H-1,4-benzoxazin-3-one |

InChI |

InChI=1S/C11H11NO3/c1-2-9(13)7-3-4-8-10(5-7)15-6-11(14)12-8/h3-5H,2,6H2,1H3,(H,12,14) |

InChI Key |

SCKXMWYRQYTDAH-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=CC2=C(C=C1)NC(=O)CO2 |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Chemical Transformations of 2h 1,4 Benzoxazin 3 4h One Derivatives

Strategies for Core 2H-1,4-Benzoxazin-3(4H)-one Ring Construction

The formation of the heterocyclic benzoxazinone (B8607429) ring is a critical step, and several methods have been established, each with distinct advantages.

A foundational method for synthesizing the 2H-1,4-benzoxazin-3(4H)-one core involves the condensation of a 2-aminophenol (B121084) derivative with a two-carbon building block. To produce a 7-propionyl derivative, the starting material would typically be 2-amino-4-propionylphenol. This substituted aminophenol is then reacted with an appropriate reagent like chloroacetyl chloride or a related α-haloacetyl species. nih.gov

The reaction proceeds via initial N-acylation of the amino group of the 2-aminophenol, followed by an intramolecular nucleophilic substitution where the phenolic oxygen displaces the halide, leading to ring closure and formation of the benzoxazinone ring. The use of a base, such as sodium hydrogen carbonate, is common to facilitate the reaction. nih.gov Another variation involves reacting 2-aminophenols with dimethyl acetylenedicarboxylate, which can yield the benzoxazinone core in a solvent-free reaction. nih.gov

The Smiles rearrangement offers a powerful intramolecular nucleophilic aromatic substitution route to the benzoxazinone scaffold. researchgate.netwikipedia.org In a typical sequence applicable to the synthesis of a 7-substituted derivative, a substituted 2-chlorophenol (B165306) can be reacted with an N-substituted 2-chloroacetamide (B119443) in the presence of a base like cesium carbonate in a solvent such as DMF. researchgate.net This process involves a tandem coupling, Smiles rearrangement, and subsequent cyclization. researchgate.net This method is particularly noted for its efficiency and the ability to generate excellent yields of the desired substituted 1,4-benzoxazinones. researchgate.net A Passerini-Smiles two-step cascade reaction has also been developed, expanding the versatility of this approach for creating molecular diversity in benzoxazinone synthesis. semanticscholar.org

A highly effective two-step process for building the benzoxazinone ring involves O-alkylation followed by reductive cyclization. nih.govtandfonline.com This strategy begins with the O-alkylation of a substituted 2-nitrophenol (B165410) with an α-bromoalkanoate, such as methyl 2-bromoalkanoate. To synthesize the target compound, one would start with 2-nitro-4-propionylphenol. The resulting 2-nitro ester intermediate is then subjected to reductive cyclization. nih.govtandfonline.com This step simultaneously reduces the nitro group to an amine and facilitates intramolecular cyclization to form the lactam ring of the benzoxazinone. Catalytic hydrogenation using systems like palladium on carbon (Pd/C) is often employed for this transformation, representing a "green" chemistry approach. nih.govtandfonline.comresearchgate.net

Palladium-catalyzed cascade reactions, which combine intermolecular O-alkylation with spontaneous intramolecular amidation, have also been established for the efficient synthesis of these scaffolds from o-halophenols and 2-chloroacetamides. researchgate.net Similarly, ligand-free copper-catalyzed cascade reactions provide another effective route. researchgate.net

Cascade reactions provide an efficient means to construct complex molecular architectures in a single pot. While often applied to the synthesis of 1,4-benzoxazine derivatives, the principles can be extended to precursors for 2H-1,4-benzoxazin-3(4H)-ones. For instance, cascade reactions involving the ring opening of benzoxazoles with propargylic alcohols, catalyzed by Y(OTf)₃, can generate 1,4-benzoxazine scaffolds. rsc.org Other cascade processes, such as electrochemical thiocyanation/cyclization, have been used to access functionalized benzoxazines, highlighting the utility of cascade strategies in building this heterocyclic system. mdpi.com

Functionalization at the 7-Position of the 2H-1,4-Benzoxazin-3(4H)-one Scaffold

When the desired functional group is not present in the starting materials, it can be introduced onto the pre-formed benzoxazinone ring. The electronic properties of the benzoxazinone system direct electrophilic substitution primarily to the benzene (B151609) ring portion of the scaffold.

Introducing a propionyl group at the 7-position of an existing 2H-1,4-benzoxazin-3(4H)-one ring is most commonly achieved via a Friedel-Crafts acylation reaction. youtube.comyoutube.com This electrophilic aromatic substitution involves reacting the parent benzoxazinone with propionyl chloride or propionic anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). youtube.com

The regioselectivity of the acylation is governed by the directing effects of the substituents on the benzene ring. The amide nitrogen and the ether oxygen of the heterocyclic ring are activating, ortho-, para-directing groups. This directs incoming electrophiles to positions 6 and 8. However, steric hindrance at the 8-position often favors substitution at the 6-position. To achieve substitution at the 7-position specifically, a directing group strategy may be necessary, or the starting benzoxazinone may need to be synthesized from a precursor that already contains a group at a specific position to direct the acylation. Palladium-catalyzed C-H bond functionalization represents an advanced method for achieving high regioselectivity in the modification of the benzoxazinone scaffold, including acylation and halogenation. rsc.orgresearchgate.net

Below is a table summarizing the key synthetic strategies discussed:

| Methodology | Section | Starting Materials (Example for 7-Propionyl Target) | Key Transformation | Reference(s) |

| Classical Cyclocondensation | 2.1.1 | 2-Amino-4-propionylphenol + Chloroacetyl chloride | N-acylation and intramolecular cyclization | nih.gov |

| Smiles Rearrangement | 2.1.2 | Substituted 2-chlorophenol + N-substituted 2-chloroacetamide | Tandem coupling/rearrangement/cyclization | researchgate.netsemanticscholar.org |

| Reductive Cyclization | 2.1.3 | 2-Nitro-4-propionylphenol + α-bromoalkanoate | O-alkylation followed by nitro group reduction and cyclization | nih.govtandfonline.com |

| Friedel-Crafts Acylation | 2.2.1 | 2H-1,4-Benzoxazin-3(4H)-one + Propionyl chloride/AlCl₃ | Electrophilic aromatic substitution | youtube.comyoutube.com |

Targeted Introduction of the Propionyl Moiety and Analogs

The synthesis of 7-propionyl-2H-1,4-benzoxazin-3(4H)-one involves the targeted introduction of a propionyl group onto the 2H-1,4-benzoxazin-3(4H)-one scaffold. A primary and effective method for this transformation is the Friedel-Crafts acylation. sigmaaldrich.comlibretexts.orgorganic-chemistry.orgscribd.com This electrophilic aromatic substitution reaction allows for the direct installation of an acyl group onto the aromatic ring of the benzoxazinone.

The regioselectivity of the Friedel-Crafts acylation is dictated by the directing effects of the substituents already present on the benzene ring of the 2H-1,4-benzoxazin-3(4H)-one molecule. The key substituents to consider are the amino group (at position 4, part of the lactam) and the ether oxygen (at position 1). The amino group is a potent activating group and an ortho-, para-director due to its ability to donate its lone pair of electrons into the aromatic system via resonance. The ether oxygen is also an activating, ortho-, para-directing group.

Considering the positions on the benzoxazinone ring, the C-6 and C-8 positions are ortho to the activating amino and ether groups, while the C-5 and C-7 positions are meta and para, respectively, to one of the activating groups. The directing influences of the amino and ether functionalities synergistically activate the C-6 and C-8 positions for electrophilic attack. However, the C-7 position is para to the ether oxygen and meta to the ring-junction nitrogen, making it a viable position for substitution. The precise outcome of the acylation can be influenced by the specific reaction conditions and the steric hindrance at different positions. To achieve targeted propionylation at the 7-position, careful control of the reaction conditions, including the choice of Lewis acid catalyst and solvent, is crucial.

A general procedure for the synthesis of 7-acyl-2H-1,4-benzoxazin-3(4H)-one analogs, including the propionyl derivative, is outlined below:

| Step | Reagent/Condition | Purpose |

| 1 | Propionyl chloride (or other acyl chloride) | Source of the propionyl (or other acyl) group. |

| 2 | Lewis acid catalyst (e.g., AlCl₃, FeCl₃) | Activates the acyl chloride to form the acylium ion electrophile. |

| 3 | Anhydrous solvent (e.g., CS₂, nitrobenzene) | Provides a non-reactive medium for the reaction. |

| 4 | 2H-1,4-benzoxazin-3(4H)-one | The substrate to be acylated. |

| 5 | Aqueous workup | To quench the reaction and remove the catalyst. |

| 6 | Purification (e.g., recrystallization, chromatography) | To isolate the desired this compound. |

The synthesis of various analogs can be achieved by employing different acyl chlorides in the Friedel-Crafts reaction, allowing for the introduction of a range of acyl moieties at the 7-position of the benzoxazinone core.

Chemical Reactivity of the Benzoxazinone Ring System

The chemical reactivity of the 2H-1,4-benzoxazin-3(4H)-one ring system is characterized by the interplay of its constituent functional groups: the aromatic ring, the lactam (cyclic amide), and the ether linkage. This combination imparts a unique reactivity profile, making it susceptible to both electrophilic and nucleophilic attacks.

Electrophilic Reactivity of Carbonyl Groups and Nitrenium Ions

The benzene moiety of the benzoxazinone ring is activated towards electrophilic aromatic substitution due to the electron-donating effects of the amino and ether groups. However, the carbonyl group of the lactam itself can also exhibit electrophilic character. The carbonyl carbon is electron-deficient and can be attacked by strong nucleophiles. While direct electrophilic addition to the carbonyl oxygen is generally not favored, the polarization of the C=O bond makes the carbon atom a site for nucleophilic attack, which is a key aspect of its reactivity. ulethbridge.camasterorganicchemistry.comlibretexts.orgquora.com

A significant aspect of the electrophilic reactivity of nitrogen-containing heterocycles is the potential involvement of nitrenium ions as reactive intermediates. sigmaaldrich.comrsc.orgrsc.org A nitrenium ion is a nitrogen-based cation that is highly electrophilic. In the context of the benzoxazinone ring system, a nitrenium ion could potentially be generated at the nitrogen atom of the lactam under specific oxidative or acidic conditions. The formation of such an intermediate would render the molecule highly susceptible to intramolecular cyclization or intermolecular reactions with available nucleophiles. While direct evidence for nitrenium ion formation in the specific case of this compound is not extensively documented, the general reactivity patterns of related N-heterocycles suggest that this pathway could be a plausible mechanism in certain transformations.

Nucleophilic Attack and Ring-Opening Mechanisms

The 2H-1,4-benzoxazin-3(4H)-one ring system is susceptible to nucleophilic attack, primarily at the electrophilic carbonyl carbon of the lactam. This can lead to the opening of the heterocyclic ring. The stability of the ring is influenced by the reaction conditions, particularly the pH.

Under basic conditions, nucleophiles such as hydroxide (B78521) ions can attack the carbonyl carbon, leading to the cleavage of the amide bond and the formation of a carboxylate and an amino group. This process is essentially the hydrolysis of the lactam. nih.gov The general mechanism for base-catalyzed ring-opening is as follows:

Nucleophilic attack: A hydroxide ion attacks the carbonyl carbon of the lactam.

Tetrahedral intermediate formation: A tetrahedral intermediate is formed with a negative charge on the oxygen atom.

Ring opening: The intermediate collapses, leading to the cleavage of the C-N bond of the lactam ring.

Protonation: The resulting amino group is protonated by a water molecule to yield the final ring-opened product.

Under acidic conditions, the carbonyl oxygen can be protonated, which further enhances the electrophilicity of the carbonyl carbon and makes it more susceptible to attack by weaker nucleophiles. researchgate.net The acid-catalyzed ring-opening mechanism typically involves:

Protonation: The carbonyl oxygen is protonated by an acid.

Nucleophilic attack: A nucleophile (e.g., water) attacks the activated carbonyl carbon.

Tetrahedral intermediate formation: A protonated tetrahedral intermediate is formed.

Proton transfer and ring opening: A series of proton transfers facilitates the cleavage of the C-N bond.

The susceptibility of the benzoxazinone ring to nucleophilic attack and subsequent ring-opening is a critical aspect of its chemical behavior and is often exploited in the synthesis of more complex molecules.

Tautomerism and its Influence on Chemical Transformations

Tautomerism, the phenomenon of constitutional isomers being in dynamic equilibrium, can significantly influence the chemical reactivity of the 2H-1,4-benzoxazin-3(4H)-one ring system. The primary form of tautomerism observed in this scaffold is lactam-lactim tautomerism. libretexts.orgbeilstein-journals.orgnih.govrsc.orgresearchgate.netmdpi.comrsc.org

The lactam form contains a carbonyl group (C=O) and an N-H bond within the ring, while the lactim form features a hydroxyl group (C-OH) and a C=N double bond.

The position of the tautomeric equilibrium is influenced by several factors, including the solvent, temperature, and the electronic nature of the substituents on the ring. beilstein-journals.orgrsc.org In general, the lactam form is predominant for simple amides in most solvents. However, the presence of the aromatic ring and the propionyl group in this compound can affect this equilibrium.

The existence of both tautomers, even if one is in a much lower concentration, can have a profound impact on the molecule's reactivity. For instance:

Electrophilic Substitution: The lactam form directs electrophilic attack to the aromatic ring, as discussed previously. The lactim tautomer, with its enol-like character, could potentially direct electrophilic attack to the nitrogen atom or the carbon atom of the C=N bond.

Nucleophilic Reactions: The lactam form presents a carbonyl group as the primary site for nucleophilic attack. In the lactim form, the hydroxyl group can act as a nucleophile or be deprotonated to form an alkoxide, which can then participate in further reactions.

Acidity/Basicity: The N-H proton of the lactam form is weakly acidic, while the O-H proton of the lactim form is more acidic. This difference in acidity can influence the molecule's behavior in acid-base reactions and its interaction with catalysts.

Understanding the tautomeric equilibrium is therefore essential for predicting and controlling the chemical transformations of this compound and its analogs.

Biosynthetic Pathways and Metabolic Studies of Benzoxazinoid Compounds

Elucidation of Benzoxazinoid Biosynthesis in Plant Systems

The biosynthesis of benzoxazinoids has been most thoroughly studied in maize (Zea mays), where a cluster of genes, termed Bx genes, orchestrates the formation of these defensive compounds. nih.gov

The core biosynthetic pathway for benzoxazinoids like DIBOA and DIMBOA is initiated in the plastids and continues in the endoplasmic reticulum and cytosol. mdpi.com The key enzymatic steps are catalyzed by proteins encoded by the Bx gene cluster, typically located on a single chromosome in maize. nih.gov

The process begins with the conversion of indole-3-glycerol phosphate (B84403), an intermediate of the tryptophan pathway, into indole (B1671886). This crucial first step is catalyzed by the enzyme Indole-3-glycerol phosphate lyase, encoded by the Bx1 gene. nih.govnih.gov Subsequently, a series of four cytochrome P450 monooxygenases, encoded by Bx2 through Bx5, sequentially hydroxylate the indole molecule to form DIBOA, the foundational benzoxazinoid. nih.govnih.gov

The highly reactive and potentially autotoxic DIBOA aglucone is then stabilized through glucosylation. mdpi.com This step is catalyzed by UDP-glucosyltransferases encoded by the Bx8 and Bx9 genes, which attach a glucose molecule to DIBOA, forming the stable DIBOA-glucoside. nih.govoup.com In maize and other related species, the pathway can continue with further modifications. The enzyme BX6, a 2-oxoglutarate-dependent dioxygenase, hydroxylates DIBOA-glucoside at the 7-position, which is then methylated by the O-methyltransferase BX7 to produce the well-known compound DIMBOA-glucoside. nih.gov

Interactive Table: Key Enzymes in the Benzoxazinoid Biosynthesis Pathway

| Gene | Enzyme Class | Function | Substrate | Product |

| Bx1 | Indole-3-glycerol phosphate lyase | Formation of indole | Indole-3-glycerol phosphate | Indole |

| Bx2 | Cytochrome P450 monooxygenase | Hydroxylation | Indole | Indolin-2-one |

| Bx3 | Cytochrome P450 monooxygenase | Hydroxylation | Indolin-2-one | 3-hydroxyindolin-2-one |

| Bx4 | Cytochrome P450 monooxygenase | Hydroxylation & Ring Expansion | 3-hydroxyindolin-2-one | HBOA |

| Bx5 | Cytochrome P450 monooxygenase | N-hydroxylation | HBOA | DIBOA |

| Bx6 | 2-oxoglutarate-dependent dioxygenase | C-7 Hydroxylation | DIBOA-glucoside | TRIBOA-glucoside |

| Bx7 | O-methyltransferase | C-7 O-methylation | TRIBOA-glucoside | DIMBOA-glucoside |

| Bx8/Bx9 | UDP-glucosyltransferase | Glucosylation | DIBOA | DIBOA-glucoside |

While the benzoxazinoid pathway is well-conserved and of monophyletic origin within grasses (Poaceae), its appearance in distantly related dicot species suggests an independent evolutionary history. pnas.orgnih.gov This sporadic distribution across flowering plants indicates that the entire multi-step pathway has been reinvented at least three separate times. pnas.org

Phylogenetic studies show that the key enzyme BX1, which channels a primary metabolite into the specialized benzoxazinoid pathway, evolved independently in monocots and dicots through the duplication and functional modification of the tryptophan synthase α-subunit (TSA) gene. nih.govnih.gov Similarly, the cytochrome P450 enzymes involved (BX2-BX5) likely evolved from a common ancestral gene that existed before the radiation of the Poaceae family. pnas.org The clustering of these genes on the chromosome in maize may facilitate their coordinated regulation, but the evolutionary trajectory and genomic organization can differ between plant lineages. nih.govnih.gov

Metabolic Transformations and Degradation Pathways in Biological and Environmental Systems

Once synthesized, benzoxazinoids are not static. They undergo various metabolic transformations within the plant and are subject to degradation by organisms in the environment, particularly in the soil. These processes are critical for detoxification, activation of defense, and allelopathic interactions. scielo.brfrontiersin.org

As mentioned, glucosylation is a vital step in the biosynthesis of benzoxazinoids, converting reactive aglucones into stable glucoside forms (e.g., DIBOA-Glc) for storage in the plant cell vacuole. oup.com This process prevents autotoxicity. nih.gov When plant tissues are damaged by herbivores or pathogens, the stored glucosides come into contact with β-glucosidases, which are stored in other cellular compartments like the plastids. nih.gov This enzymatic action rapidly releases the toxic aglucone.

Plants and herbivores have also evolved detoxification mechanisms to cope with benzoxazinoid toxicity. A common strategy is the glucosylation of ingested benzoxazinoids. mdpi.com For example, some insects can glucosylate the toxic aglucone DIMBOA, effectively neutralizing it. nih.gov In some plants, detoxification of the breakdown product BOA (benzoxazolin-2(3H)-one) can occur through N-glucosylation, a pathway distinct from the primary biosynthetic route. frontiersin.org

When benzoxazinoids are released into the soil via root exudates or decaying plant matter, they are subject to biotransformation by soil microbes. frontiersin.org The unstable aglucones like DIBOA and DIMBOA degrade to more stable compounds such as BOA and MBOA (6-methoxy-benzoxazolin-2(3H)-one). frontiersin.orgnih.gov

Soil fungi and bacteria can further metabolize these compounds. frontiersin.org One common pathway involves the opening of the heterocyclic ring of BOA to form 2-aminophenol (B121084) (AP), which can then be acetylated or further degraded. frontiersin.org Another significant transformation is the conversion of MBOA into 2-amino-7-methoxy-3H-phenoxazin-3-one (AMPO). nih.gov The specific degradation pathways and the microorganisms involved can vary, leading to a diverse array of transformation products in the soil. frontiersin.orguzh.ch

Interactive Table: Major Benzoxazinoid Compounds and Their Transformation Products

| Precursor Compound | Abbreviation | Transformation Product | Abbreviation | Transformation Type |

| DIBOA-glucoside | DIBOA-Glc | DIBOA | DIBOA | Enzymatic Hydrolysis |

| DIBOA | DIBOA | BOA | BOA | Spontaneous Degradation |

| DIMBOA-glucoside | DIMBOA-Glc | DIMBOA | DIMBOA | Enzymatic Hydrolysis |

| DIMBOA | DIMBOA | MBOA | MBOA | Spontaneous Degradation |

| BOA | BOA | 2-aminophenol | AP | Microbial Ring Cleavage |

| MBOA | MBOA | 2-amino-7-methoxy-3H-phenoxazin-3-one | AMPO | Microbial Transformation |

Tracking the concentration and variety of benzoxazinoids and their derivatives in plants and soil provides insight into their ecological roles, such as defense and allelopathy. mdpi.comnih.gov Metabolic profiling using techniques like liquid chromatography-mass spectrometry (LC-MS) reveals that the abundance and composition of these compounds are highly dynamic. chimia.ch

In plants, benzoxazinoid levels are highest in young seedlings and decrease as the plant matures. mdpi.com However, levels can be induced in response to herbivore attack or pathogen infection. oup.com In the soil, the profile of benzoxazinoids and their degradation products is influenced by the plant species grown, soil type, microbial community composition, and environmental conditions. nih.govnih.gov For instance, DIMBOA degrades rapidly in soil (half-life of about 31 hours), transforming into the more persistent MBOA (half-life of about 5 days), which in turn is converted to the final product AMPO. nih.gov This dynamic interplay between the plant and its soil environment shapes the chemical landscape of the rhizosphere. nih.gov

Mechanistic Investigations of Biological Activities of 2h 1,4 Benzoxazin 3 4h One Derivatives

Elucidation of Molecular Mechanisms of Action

The molecular mechanisms of 2H-1,4-benzoxazin-3(4H)-one derivatives are multifaceted, involving interactions with key signaling pathways, inhibition of specific enzymes, modulation of receptors, and activation of protective endogenous systems. These actions collectively contribute to their observed pharmacological effects, including anti-inflammatory, neuroprotective, and anticancer properties. researchgate.netnih.gov

Interaction with Key Cellular Signaling Pathways

Derivatives of 2H-1,4-benzoxazin-3(4H)-one have been shown to influence critical cellular signaling pathways involved in inflammation and cell survival. For instance, certain derivatives can suppress the expression of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govnih.gov This is often achieved by interfering with upstream signaling cascades, such as the nuclear factor-kappa B (NF-κB) pathway, which is a pivotal regulator of the inflammatory response. frontiersin.org By inhibiting these pathways, these compounds can effectively reduce the production of inflammatory mediators.

Inhibition of Specific Enzymes

The benzoxazinone (B8607429) core structure serves as a scaffold for designing inhibitors of various key enzymes.

Acetylcholinesterase (AChE): Certain 2H-1,4-benzoxazin-3(4H)-one derivatives have been identified as inhibitors of human acetylcholinesterase (hAChE). nih.gov One such compound, designated 7d, demonstrated non-competitive inhibition of hAChE with a Ki value of 20.2 ± 0.9 μM, suggesting its potential for addressing conditions like Alzheimer's disease where cholinergic deficits are prominent. nih.gov

Other Enzymes: The structural versatility of this class of compounds allows for their evaluation against a wide range of enzymatic targets. Research has explored their potential as inhibitors of enzymes involved in cancer cell proliferation and survival. mdpi.com

Modulation of G Protein-Coupled Receptors (GPCRs)

G protein-coupled receptors are a major class of drug targets, and 2H-1,4-benzoxazin-3(4H)-one derivatives have been developed to modulate their activity. nih.govnih.gov

Dopamine (B1211576) and Serotonin (B10506) Receptors: A notable derivative, compound 3, which features the 2H-1,4-benzoxazin-3(4H)-one scaffold, has been identified as a potent modulator of multiple GPCRs. nih.gov It displays significant activity as an antagonist at the dopamine D2 receptor and also interacts with serotonin 5-HT1A and 5-HT2A receptors. nih.gov This multi-target profile indicates potential applications in treating complex neuropsychiatric disorders. nih.gov

Activation of Endogenous Antioxidant Pathways

A key mechanism contributing to the neuroprotective and anti-inflammatory effects of these derivatives is their ability to bolster the cell's own antioxidant defenses.

Nrf2-HO-1 Pathway: Several 2H-1,4-benzoxazin-3(4H)-one derivatives have been shown to significantly activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Heme oxygenase-1 (HO-1) signaling pathway. nih.govnih.govnih.gov Nrf2 is a transcription factor that regulates the expression of a suite of antioxidant and cytoprotective genes, including HO-1. By activating this pathway, the compounds help to reduce levels of reactive oxygen species (ROS) and mitigate oxidative stress, which is a key factor in inflammation and neurodegeneration. nih.govnih.gov Molecular docking studies suggest that these compounds may interact with binding sites related to Nrf2, preventing its degradation and thereby promoting its protective functions. nih.gov

In Vitro Biological Evaluation Methodologies

To characterize the biological activities of these compounds, specific and reliable in vitro assays are employed. These methods allow for the precise measurement of their effects on cellular processes, such as inflammation.

Assessment of Anti-inflammatory Activity (e.g., Nitric Oxide (NO) Production in Microglial Cells)

Microglial cells, the resident immune cells of the central nervous system, play a crucial role in neuroinflammation. frontiersin.orgjoseroda.com When activated by stimuli like lipopolysaccharide (LPS), they produce inflammatory mediators, including nitric oxide (NO). nih.gov The inhibitory effect of 2H-1,4-benzoxazin-3(4H)-one derivatives on this process is a key indicator of their anti-inflammatory potential.

The Griess assay is a common method used to quantify NO production by measuring the concentration of its stable metabolite, nitrite, in the cell culture supernatant. nih.gov In a typical experiment, BV-2 microglial cells are stimulated with LPS to induce an inflammatory response, and then treated with the test compounds. The reduction in NO levels compared to the LPS-only control group indicates the compound's anti-inflammatory efficacy. nih.gov

For example, studies have shown that certain derivatives can significantly reduce LPS-induced NO production in BV-2 cells, alongside decreasing the transcription of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α. nih.govnih.gov

Table 1: Summary of Mechanistic Actions

| Mechanism Category | Specific Target/Pathway | Observed Effect of Derivatives | Potential Therapeutic Application |

|---|---|---|---|

| Enzyme Inhibition | Acetylcholinesterase (AChE) | Non-competitive inhibition | Alzheimer's Disease |

| GPCR Modulation | Dopamine D2, Serotonin 5-HT1A/2A | Antagonism/Modulation | Neuropsychiatric Disorders |

| Antioxidant Pathway | Nrf2-HO-1 Pathway | Activation, reduced ROS | Neuroprotection, Anti-inflammation |

| Anti-inflammatory | NO Production in Microglia | Inhibition | Neurodegenerative Diseases |

Evaluation of Antimicrobial Efficacy (e.g., against Bacteria and Fungi)

Derivatives of 2H-1,4-benzoxazin-3(4H)-one have demonstrated a range of antimicrobial activities. Studies have shown that these compounds can be effective against both phytopathogenic fungi and various bacterial strains.

For instance, a series of 2-alkyl-2H-1,4-benzoxazin-3(4H)-ones were synthesized and screened for their antifungal properties. frontiersin.org Among the tested compounds, 2-ethyl-2H-1,4-benzoxazin-3(4H)-one, 2-ethyl-7-fluoro-2H-1,4-benzoxazin-3(4H)-one, and 4-acetyl-2-ethyl-2H-1,4-benzoxazin-3(4H)-one were found to be particularly potent, completely inhibiting the mycelial growth of seven agricultural fungi at a concentration of 200 mg/L. frontiersin.org Further testing at lower concentrations revealed that the N-acetyl derivative completely inhibited the growth of three fungal strains at 100 mg/L. frontiersin.org

Another study focused on 1,4-benzoxazin-3-one derivatives containing propanolamine (B44665) groups, which exhibited good antibacterial activity against several phytopathogenic bacteria, including Pseudomonas syringae pv. actinidiae, Xanthomonas axonopodis pv. citri, and Xanthomonas oryzae pv. oryzae. frontiersin.org One particular derivative demonstrated superior inhibitory effects compared to commercial antibiotics. frontiersin.org The mechanism of action for this derivative was suggested to be the induction of extensive cell wall damage in the bacteria. frontiersin.org

Additionally, novel 2,6,7-trisubstituted-2H-3,4-dihydro-1,4-benzoxazin-3-one derivatives have been synthesized and tested against a panel of Gram-positive and Gram-negative bacteria, as well as the fungus Candida albicans. researchgate.net These compounds showed minimum inhibitory concentration (MIC) values ranging from 12.5 to 50 μg/mL. researchgate.net

Antifungal Activity of 2H-1,4-Benzoxazin-3(4H)-one Derivatives

| Compound Derivative | Test Organism (Fungi) | Concentration | Inhibition | Source |

|---|---|---|---|---|

| 2-ethyl-2H-1,4-benzoxazin-3(4H)-one | Botrytis cinerea, Phythophtora cactorum, Rhizoctonia solani, Phoma betae, Fusarium culmorum, Fusarium oxysporum, Alternaria alternata | 200 mg/L | Complete | frontiersin.org |

| 2-ethyl-7-fluoro-2H-1,4-benzoxazin-3(4H)-one | Botrytis cinerea, Phythophtora cactorum, Rhizoctonia solani, Phoma betae, Fusarium culmorum, Fusarium oxysporum, Alternaria alternata | 200 mg/L | Complete | frontiersin.org |

| 4-acetyl-2-ethyl-2H-1,4-benzoxazin-3(4H)-one | Botrytis cinerea, Phythophtora cactorum, Rhizoctonia solani, Phoma betae, Fusarium culmorum, Fusarium oxysporum, Alternaria alternata | 200 mg/L | Complete | frontiersin.org |

| 4-acetyl-2-ethyl-2H-1,4-benzoxazin-3(4H)-one | F. culmorum, P. cactorum, R. solani | 100 mg/L | Complete | frontiersin.org |

Determination of Anti-Proliferative Activity against Cancer Cell Lines

The anti-proliferative potential of 2H-1,4-benzoxazin-3(4H)-one derivatives has been a subject of investigation, with some compounds showing promising activity against various cancer cell lines.

A study focused on a novel series of compounds where 1,2,3-triazole groups were introduced at the 7-position of the 2H-1,4-benzoxazin-3(4H)-one core structure. frontiersin.org Several of these derivatives demonstrated notable inhibitory activity against Huh-7 liver cancer cells. frontiersin.org Mechanistic studies suggested that these compounds induce DNA damage and trigger apoptosis in the cancer cells. frontiersin.org The rigid, planar structure of these molecules is believed to facilitate their intercalation into DNA. frontiersin.org

Another research effort developed a synthetic pathway to a novel 4-aryl-3,4-dihydro-2H-1,4-benzoxazine scaffold. nih.gov Analogues derived from this scaffold exhibited moderate to good potency against a variety of cancer cell lines, including PC-3, MDA-MB-231, MIA PaCa-2, and U-87 MG. nih.govmdpi.com Structure-activity relationship analysis indicated that the presence of hydroxyl groups on the aromatic rings and a para-amino group on a third aromatic ring significantly enhanced the anti-cancer activity. nih.govmdpi.com One particular molecule from this series displayed the most potent activity with IC50 values ranging from 7.84 to 16.2 µM. nih.govmdpi.com

Anti-Proliferative Activity of 2H-1,4-Benzoxazin-3(4H)-one Derivatives

| Compound Derivative | Cancer Cell Line | IC50 Value (µM) | Source |

|---|---|---|---|

| 7-(1,2,3-triazolyl)-2H-1,4-benzoxazin-3(4H)-one (c5) | Huh-7 (Liver Cancer) | 28.48 | frontiersin.org |

| 7-(1,2,3-triazolyl)-2H-1,4-benzoxazin-3(4H)-one (c14) | Huh-7 (Liver Cancer) | 32.60 | frontiersin.org |

| 7-(1,2,3-triazolyl)-2H-1,4-benzoxazin-3(4H)-one (c16) | Huh-7 (Liver Cancer) | 31.87 | frontiersin.org |

| 7-(1,2,3-triazolyl)-2H-1,4-benzoxazin-3(4H)-one (c18) | Huh-7 (Liver Cancer) | 19.05 | frontiersin.org |

| 4-Aryl-3,4-dihydro-2H-1,4-benzoxazine (Molecule 14f) | PC-3, NHDF, MDA-MB-231, MIA PaCa-2, U-87 MG | 7.84 - 16.2 | nih.govmdpi.com |

Quantification of Antioxidant Properties (e.g., DPPH Radical Scavenging)

The antioxidant potential of 2H-1,4-benzoxazin-3(4H)-one derivatives has also been explored, with studies focusing on their ability to scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method used to evaluate this activity.

In one study, newly synthesized benzoxazinic nitrones, which are derivatives of the core benzoxazine (B1645224) structure, were investigated for their antioxidant mechanism using the DPPH model radical. ekb.eg These nitrones demonstrated superior antioxidant activity compared to the well-known antioxidant α-phenyl-tert-butylnitrone (PBN). ekb.eg The decay of the DPPH radical's characteristic EPR spectrum in the presence of these nitrones indicated their transformation into corresponding diamagnetic derivatives, signifying their radical scavenging capability. ekb.eg

While specific DPPH scavenging data for a wide range of 2H-1,4-benzoxazin-3(4H)-one derivatives is not extensively available in the reviewed literature, the potent activity of the benzoxazinic nitrones suggests that the benzoxazine scaffold is a promising backbone for the development of effective antioxidants.

Antioxidant Properties of Benzoxazinic Nitrones

| Compound Type | Assay | Key Finding | Source |

|---|---|---|---|

| Benzoxazinic Nitrones | DPPH Radical Scavenging (EPR) | Demonstrated superior antioxidant activity compared to PBN. The presence of the nitrones led to the decay of the DPPH radical signal. | ekb.eg |

Structure Activity Relationship Sar and Advanced Computational Studies

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. For the 1,4-benzoxazin-3-one family, QSAR has been effectively used to understand the structural requirements for antimicrobial activity. nih.gov

Descriptor Selection and Model Development

The development of a robust QSAR model begins with the selection of relevant molecular descriptors, which are numerical values that quantify different aspects of a molecule's physicochemical properties. In studies involving a large dataset of 111 natural and synthetic 1,4-benzoxazin-3-ones, a genetic algorithm was employed for descriptor selection. nih.govwur.nl This method helps to identify the most influential descriptors that correlate with antimicrobial activity. The models frequently selected descriptors related to the molecule's shape, hydrophobic/hydrophilic properties, and hydrogen-bonding capacity. nih.gov

Commonly used modeling techniques for this class of compounds include multiple linear regression (MLR) and more complex methods like artificial neural networks (ANNs), which can capture non-linear relationships between the descriptors and the observed activity. The analysis revealed that descriptors concerning shape, VolSurf (a method to describe molecular fields), and hydrogen-bonding properties were consistently important across models for antifungal, gram-positive, and gram-negative bacteria. nih.govwur.nl

| Descriptor Category | Description | Relevance to 1,4-Benzoxazin-3-one Activity |

|---|---|---|

| Shape Descriptors | Quantify the three-dimensional shape and size of the molecule. | Crucial for steric fit within the binding site of the target enzyme. |

| VolSurf Descriptors | Describe molecular interaction fields related to hydrophobicity, hydrophilicity, and hydrogen bonding. | Important for understanding how the molecule interacts with the aqueous environment and the protein surface. nih.govwur.nl |

| H-Bonding Properties | Descriptors that count or quantify the potential for hydrogen bond donation and acceptance. | Key for forming specific, directional interactions with amino acid residues in the target's active site. nih.govwur.nl |

Predictive Power and Validation of Models for Antimicrobial Activity

A crucial step in QSAR modeling is the validation of the developed models to ensure their predictive power for new, untested compounds. The models developed for the 1,4-benzoxazin-3-one scaffold have demonstrated good predictive capabilities, particularly for antibacterial activity. nih.govwur.nl External validation, a rigorous method where the model is tested on a set of compounds not used in its development, is key. The statistical metric Q²Ext is often used, where values greater than 0.5 are generally considered indicative of a robust and predictive model.

The QSAR models established for this class of compounds showed high predictive power for activity against both gram-positive and gram-negative bacteria, suggesting their reliability for in silico screening of new derivatives. nih.gov

| Bacterial Type | Validation Metric (Q²Ext) | Model Predictive Power |

|---|---|---|

| Gram-positive bacteria | 0.88 | Excellent nih.govwur.nl |

| Gram-negative bacteria | 0.85 | Excellent nih.govwur.nl |

These validated models allow for the in silico evaluation of novel compounds like 7-propionyl-2H-1,4-benzoxazin-3(4H)-one, predicting their potential antimicrobial potency before undertaking their synthesis and laboratory testing. nih.gov

Correlation of Carbon-13 Nuclear Magnetic Resonance Chemical Shifts with Reactivity and Biological Activity

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) spectroscopy is a fundamental analytical technique for the structural elucidation of organic molecules, including 1,4-benzoxazin-3-one derivatives. ekb.egnih.gov The chemical shift of each carbon atom in a ¹³C-NMR spectrum is highly sensitive to its local electronic environment. Therefore, the introduction of a substituent, such as the propionyl group at the 7-position of the benzoxazinone (B8607429) ring, would induce predictable changes in the chemical shifts of the aromatic carbons, particularly C-7 and its neighbors, C-6 and C-8.

While ¹³C-NMR is routinely used to confirm the identity and purity of synthesized compounds in this family, specific QSAR studies that directly correlate these ¹³C-NMR chemical shifts with the biological or antimicrobial activity of 1,4-benzoxazin-3-one derivatives are not prominently featured in the surveyed literature. Such a correlation, if established, could provide valuable electronic descriptors for QSAR models, directly linking the electronic effects of substituents to the compound's reactivity and interaction with biological targets.

Molecular Docking Investigations

Molecular docking is a computational simulation that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. ijpsjournal.com This technique is instrumental in understanding the mechanism of action of potential drugs by visualizing their interactions with biological targets at the atomic level.

Analysis of Ligand-Protein Interactions and Binding Sites

For the 1,4-benzoxazin-3-one scaffold, molecular docking studies have been performed to explore its binding modes with various validated antimicrobial targets. These studies help to rationalize the observed biological activities and guide the design of more potent derivatives. A key target for antibacterial agents is DNA gyrase, an essential enzyme in bacteria that controls DNA topology. ijpsjournal.com Docking studies of 1,4-benzoxazin-3-one derivatives into the ATP-binding site of the GyrB subunit of E. coli DNA gyrase have successfully identified plausible binding conformations and key interactions. ijpsjournal.comnih.gov Other enzymes, such as glucosamine-6-phosphate synthase and dihydrofolate reductase, have also been investigated as potential targets. ekb.eg

The primary types of interactions observed between the benzoxazinone scaffold and these protein targets are hydrogen bonds and hydrophobic interactions, which stabilize the ligand-protein complex. nih.gov

| Microbial Target Enzyme | Bacterial Species | Observed Ligand-Protein Interactions |

|---|---|---|

| DNA Gyrase (GyrB subunit) | Escherichia coli | Hydrogen bonding, Hydrophobic interactions ijpsjournal.comnih.gov |

| Glucosamine-6-phosphate synthase | General (Bacterial/Fungal) | Interactions with active site amino acids ekb.eg |

| Dihydrofolate reductase | Staphylococcus aureus | Binding affinity with target protein |

| Undecaprenyl diphosphate (B83284) synthase | Escherichia coli | Binding affinity with target protein |

Identification of Key Amino Acid Residues in Enzyme Active Sites

A significant outcome of molecular docking is the identification of specific amino acid residues within the enzyme's active site that are critical for ligand binding. For derivatives of 1,4-benzoxazin-3-one docked into the DNA gyrase B active site, several key residues have been identified. These interactions often mimic those of known inhibitors, providing confidence in the binding mode. nih.gov

Hydrogen bonds are frequently observed with polar residues, while the aromatic rings of the benzoxazinone scaffold typically engage in hydrophobic and π-stacking interactions with nonpolar residues. Understanding these specific contacts is essential for structure-based drug design, as modifications to the ligand can be made to enhance these interactions and thereby improve binding affinity and biological activity.

| Target Enzyme | Key Interacting Amino Acid Residues | Type of Interaction |

|---|---|---|

| DNA Gyrase B (E. coli) | Asn46, Asp73, Arg76 | Hydrogen Bonding nih.gov |

| Val43, Ala47, Val71, Ile78, Pro79 | Hydrophobic Interactions nih.gov | |

| panD (mutant) | Gln172, Gln173, Ser8, Asn52 | Hydrogen Bonding researchgate.net |

| Phe102, Phe116 | π-stacking Interactions researchgate.net |

These computational findings provide a strong foundation for the targeted design and optimization of novel 1,4-benzoxazin-3-one derivatives, including this compound, as potential antimicrobial agents.

In Silico Screening for Lead Compound Discovery

In silico screening, or virtual screening, is a cornerstone of modern drug discovery, enabling the rapid and cost-effective identification of promising lead compounds from vast chemical libraries. nih.gov This approach is particularly valuable for exploring the therapeutic potential of the 2H-1,4-benzoxazin-3(4H)-one scaffold. The process typically involves either ligand-based or structure-based methods.

Quantitative Structure-Activity Relationship (QSAR) models are a key component of ligand-based screening. For 1,4-benzoxazin-3-one derivatives, QSAR studies have been successfully employed to establish mathematical relationships between the chemical structures and their antimicrobial activities. nih.govwur.nl By analyzing a dataset of 111 natural and synthetic benzoxazinones, researchers developed predictive models for activity against fungi, gram-positive, and gram-negative bacteria. nih.govwur.nl These models, which often highlight the importance of molecular shape, VolSurf descriptors, and hydrogen bonding properties, can then be used to screen new, untested derivatives or even design novel compounds with enhanced potency in silico. nih.govwur.nl

Structure-based virtual screening (SBVS) utilizes the three-dimensional structure of a biological target to identify potential binders. nih.gov This method involves docking compounds from a library into the target's active site and scoring them based on their predicted binding affinity. For instance, derivatives of 1,4-benzoxazinone have been computationally assessed for their potential to inhibit various enzymes. In one study, newly synthesized polyheterocyclic molecules derived from nih.govwur.nl-benzoxazin-3-one were evaluated in silico for their inhibitory potential against pancreatic α-amylase and intestinal α-glucosidase, targets relevant to diabetes. nih.gov Similarly, molecular docking studies have been used to explore the interaction of 1,4-benzoxazin-2-one derivatives with the menaquinone-B binding site in Mycobacterium tuberculosis, suggesting a potential mechanism for their potent antimycobacterial activity. nih.govresearchgate.net

The results from these screening campaigns provide a ranked list of compounds, prioritizing those with the highest likelihood of biological activity for subsequent experimental validation.

Table 1: Example of an In Silico Screening Workflow for Benzoxazinone Derivatives

| Step | Description | Tools & Techniques | Outcome |

| 1. Library Preparation | A large database of chemical compounds, including various benzoxazinone derivatives, is prepared. | Chemical Databases (e.g., ZINC, PubChem), OpenBabel | A curated library of molecules ready for screening. |

| 2. Target Selection & Preparation | A specific biological target (e.g., an enzyme or receptor) is chosen, and its 3D structure is obtained and prepared for docking. | Protein Data Bank (PDB), UCSF Chimera | A receptor grid representing the target's binding site. |

| 3. Virtual Screening | The compound library is computationally docked into the target's active site. | AutoDock Vina, Glide | A list of compounds ranked by their docking scores (predicted binding affinity). nih.gov |

| 4. Post-Screening Analysis | Top-ranked compounds are filtered based on drug-likeness rules (e.g., Lipinski's Rule of Five) and predicted ADMET properties. | SwissADME, pkCSM | A refined list of promising hit compounds with favorable pharmacokinetic profiles. mdpi.com |

| 5. Hit Selection | The most promising candidates are selected for synthesis and experimental testing. | Visual Inspection, Binding Pose Analysis | A small subset of virtual hits for in vitro validation. |

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations offer a powerful lens to observe the physical movements of atoms and molecules over time, providing detailed insights into the stability and dynamics of a ligand-receptor complex. mdpi.com For derivatives of 2H-1,4-benzoxazin-3(4H)-one, MD simulations are crucial for validating docking poses, analyzing conformational stability, and understanding the intricate dynamics of their interactions with biological targets.

Once a promising benzoxazinone derivative is identified through virtual screening and docking, MD simulations are performed on the ligand-protein complex. These simulations, often run for nanoseconds or even microseconds, can reveal whether the compound remains stably bound within the active site. mdpi.com For example, in the study of 1,4-benzoxazin-2-one derivatives as antimycobacterial agents, MD simulations were used to reinforce the docking results, confirming the stability of the compounds within the menaquinone-B enzyme's binding site. nih.govresearchgate.net

MD simulations also allow for a detailed analysis of the interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein. By tracking these interactions over the course of the simulation, researchers can identify key amino acid residues that are critical for binding. nih.gov This information is invaluable for understanding the binding mechanism and for guiding further lead optimization. The stability of these interactions is often assessed by calculating the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the complex and its components. researchgate.net A stable RMSD over time suggests that the complex has reached equilibrium and the binding pose is reliable. mdpi.com

Table 2: Key Analyses in Molecular Dynamics Simulations of Benzoxazinone-Target Complexes

| Analysis Type | Purpose | Key Findings |

| RMSD (Root-Mean-Square Deviation) | To assess the structural stability of the protein-ligand complex over the simulation time. | A low and stable RMSD value indicates a stable binding pose. mdpi.com |

| RMSF (Root-Mean-Square Fluctuation) | To identify flexible regions of the protein upon ligand binding. | High fluctuations in specific residues may indicate their involvement in conformational changes necessary for binding. |

| Hydrogen Bond Analysis | To quantify the presence and persistence of hydrogen bonds between the ligand and protein. | Identifies key donor-acceptor pairs crucial for binding affinity and specificity. researchgate.net |

| Binding Free Energy Calculation | To estimate the binding affinity of the ligand to the protein. | Methods like MM-PBSA/MM-GBSA provide a more accurate estimation of binding energy than docking scores alone. mdpi.com |

Pharmacophore Modeling and Virtual Screening Approaches

Pharmacophore modeling is a powerful ligand-based drug design technique that defines the essential three-dimensional arrangement of chemical features a molecule must possess to be recognized by a specific biological target. researchgate.net This method is particularly useful when the 3D structure of the target is unknown or when researchers want to identify novel scaffolds that mimic the interaction pattern of known active compounds. frontiersin.org

A pharmacophore model is typically generated from a set of known active molecules, such as potent 2H-1,4-benzoxazin-3(4H)-one derivatives. The model consists of features like hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings, all placed in a specific geometric arrangement. nih.gov For instance, a pharmacophore model for benzoxazinone-based antiplatelet agents was developed to understand the key structural requirements for their activity. researchgate.net

Once created and validated, this pharmacophore model serves as a 3D query for virtual screening of large compound databases. nih.gov The screening software searches for molecules that can adopt a low-energy conformation that maps onto the pharmacophore features. This approach allows for the rapid identification of structurally diverse compounds that are likely to share the same mechanism of action as the original template molecules. frontiersin.org This technique has been successfully applied to discover novel inhibitors for a wide range of targets, and its application to the benzoxazinone scaffold holds significant promise for finding new lead compounds for various diseases. researchgate.netgrafiati.com

Advanced Analytical Techniques for the Characterization and Quantification of 7 Propionyl 2h 1,4 Benzoxazin 3 4h One and Its Metabolites

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the definitive identification and structural confirmation of 7-propionyl-2H-1,4-benzoxazin-3(4H)-one. These techniques probe the interaction of the molecule with electromagnetic radiation to reveal its atomic and molecular properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR, ¹³C-NMR, ¹⁹F-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides precise information about the carbon-hydrogen framework of a molecule.

¹H-NMR Spectroscopy: This technique identifies the number and types of hydrogen atoms (protons) in a molecule. For this compound, the ¹H-NMR spectrum would be expected to show distinct signals for the aromatic protons on the benzoxazine (B1645224) ring, the methylene (B1212753) protons of the propionyl group (a quartet), the methyl protons of the propionyl group (a triplet), the methylene protons in the oxazine (B8389632) ring, and the N-H proton. The chemical shift (δ), splitting pattern (multiplicity), and integration of these signals would confirm the proton environment.

¹³C-NMR Spectroscopy: This method provides information about the carbon skeleton. A ¹³C-NMR spectrum for the target compound would display unique signals for each carbon atom, including the carbonyl carbons of the propionyl group and the lactam ring, the aromatic carbons, and the aliphatic carbons of the propionyl and oxazine moieties. For instance, a series of novel 2H-1,4-benzoxazin-3(4H)-one derivatives were characterized using ¹³C-NMR to confirm their structures.

¹⁹F-NMR Spectroscopy: This specialized NMR technique would be employed if a fluorine atom were present in the molecule, such as in analogs like 7-fluoro-2H-1,4-benzoxazin-3(4H)-one. It provides information on the number and electronic environment of fluorine atoms.

Table 1: Representative ¹H-NMR and ¹³C-NMR Data for a 2-alkyl-2H-1,4-benzoxazin-3(4H)-one Analog (Note: This data is for a representative analog and not this compound)

| Technique | Assignment | Expected Chemical Shift (δ) Range (ppm) |

| ¹H-NMR | Aromatic Protons | 6.8 - 7.8 |

| Oxazine -CH₂- | ~4.6 | |

| Propionyl -CH₂- | 2.8 - 3.2 (quartet) | |

| Propionyl -CH₃ | 1.0 - 1.3 (triplet) | |

| N-H | 8.0 - 10.5 (broad singlet) | |

| ¹³C-NMR | Lactam C=O | 165 - 170 |

| Ketone C=O | 195 - 205 | |

| Aromatic Carbons | 115 - 150 | |

| Oxazine -CH₂- | ~67 | |

| Propionyl -CH₂- | 30 - 35 | |

| Propionyl -CH₃ | 8 - 12 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be characterized by specific absorption bands corresponding to its key functional groups. The analysis of various 2H-1,4-benzoxazin-3(4H)-one derivatives consistently relies on IR spectroscopy for functional group identification.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amide N-H | Stretching | 3100 - 3300 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 3000 |

| Ketone C=O (propionyl) | Stretching | 1680 - 1700 |

| Amide C=O (lactam) | Stretching | 1660 - 1680 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| C-O-C (ether) | Stretching | 1200 - 1275 |

High-Resolution Mass Spectrometry (MS) (e.g., Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS), HRMS)

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the molecular formula.

HRMS: For this compound (C₁₁H₁₁NO₃), HRMS would be used to confirm its elemental composition by matching the experimentally measured exact mass with the calculated theoretical mass.

ESI-MS/MS: Electrospray Ionization-Tandem Mass Spectrometry is particularly useful for structural elucidation and for analyzing metabolites. The parent molecule is first ionized (e.g., [M+H]⁺) and then fragmented. The resulting fragmentation pattern provides a structural fingerprint of the molecule. For the target compound, characteristic fragments would arise from the cleavage of the propionyl group, losses of CO, and cleavages within the benzoxazine ring system. This technique is routinely used in the characterization of novel benzoxazinone (B8607429) derivatives.

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for separating this compound from reaction mixtures, impurities, or biological matrices, and for its quantification.

Liquid Chromatography (LC) with Hyphenated Techniques (e.g., LC-MS/MS, LC-UV, LC-NMR)

Liquid chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), is the premier method for the analysis of non-volatile compounds like benzoxazinone derivatives.

LC-MS/MS: This hyphenated technique combines the powerful separation capabilities of LC with the sensitive and selective detection of MS/MS. It is the gold standard for quantifying compounds in complex mixtures and for identifying unknown metabolites. A method for this compound would involve developing a reversed-phase LC separation followed by detection using multiple reaction monitoring (MRM) on a tandem mass spectrometer.

LC-UV: HPLC with Ultraviolet (UV) detection is a robust method for quantification and purity assessment. The benzoxazine ring system contains a chromophore that absorbs UV light, allowing for sensitive detection. A quantitative method would be developed by monitoring the absorbance at a specific wavelength (λmax) while separating the compound on an HPLC column.

Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS)

Gas chromatography (GC) is a high-resolution separation technique suitable for volatile and thermally stable compounds. For a compound like this compound, which has moderate polarity and molecular weight, GC-MS analysis may require a derivatization step (e.g., silylation of the N-H group) to increase its volatility and thermal stability. Once volatilized, the compound is separated in the GC column and subsequently identified by its mass spectrum, which provides a unique fragmentation pattern that can be compared to spectral libraries for confirmation.

Advanced Sample Preparation and Extraction Methodologies (e.g., Pressurized Liquid Extraction)acs.org

The accurate quantification of this compound and its metabolites from complex matrices, such as biological tissues and environmental samples, necessitates highly efficient and clean extraction methods. Traditional techniques like stirring or ultrasonication in various solvents often require significant time and large volumes of organic solvents. acs.org Advanced methodologies, such as Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), offer a more effective alternative for the extraction of benzoxazinone derivatives. acs.orgnih.gov

Pressurized Liquid Extraction utilizes elevated temperatures and pressures, which enhances the efficiency and speed of the extraction process. acs.org The high temperatures increase the solubility and diffusion rate of the analytes, while the high pressure keeps the solvent in its liquid state above its boiling point, ensuring better penetration into the sample matrix. This technique has been successfully applied to the extraction of various naturally occurring benzoxazinone derivatives from plant materials. nih.govnih.gov

Research into the optimization of PLE for benzoxazinone derivatives has identified key parameters that influence extraction efficiency. These parameters include temperature, pressure, solvent composition, and the number of extraction cycles. acs.org For instance, a study on the extraction of several benzoxazinone derivatives from a spiked hydromatrix determined optimal conditions that yielded high recovery rates for most of the analyzed compounds. acs.org

The optimal conditions for the Pressurized Liquid Extraction of benzoxazinone derivatives were established as follows:

| Parameter | Optimal Value |

| Pressure | 1500 psi |

| Temperature | 150 °C |

| Solvent | Methanol (1% Acetic Acid) |

| Static Cycles | 3 cycles of 5 minutes each |

| Flush Volume | 60% |

| Cell Purge Time | 60 seconds |

Under these optimized conditions, the recovery rates for a range of benzoxazinone derivatives were evaluated, demonstrating the effectiveness of the PLE method. acs.org

| Compound | Recovery Rate (%) | Standard Deviation (%) |

| 2-β-D-glucopyranosyloxy-4-hydroxy-1,4-benzoxazin-3-one | 70 - 126 | 3 - 19 |

| 2-β-D-glucopyranosyloxy-4-hydroxy-7-methoxy-1,4-benzoxazin-3-one | 70 - 126 | 3 - 19 |

| 2,4-dihydroxy-1,4-benzoxazin-3-one (DIBOA) | 29 | 3 - 19 |

| 2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one (DIMBOA) | 70 - 126 | 3 - 19 |

| 2-hydroxy-1,4-benzoxazin-3-one | 70 - 126 | 3 - 19 |

| 2-hydroxy-7-methoxy-1,4-benzoxazin-3-one | 70 - 126 | 3 - 19 |

| Benzoxazolin-2-one | 70 - 126 | 3 - 19 |

| 6-methoxybenzoxazolin-2-one | 70 - 126 | 3 - 19 |

While the recovery for most compounds was high, the more unstable derivative, DIMBOA, showed a lower recovery, highlighting the importance of method optimization for specific analytes within the benzoxazinone class. acs.org

To further purify the extracts obtained from PLE, a subsequent Solid-Phase Extraction (SPE) step is often employed. acs.orgnih.govnih.gov This combination of PLE followed by SPE with materials like LiChrolut RP C18 cartridges has proven effective for the cleanup of benzoxazinone derivatives from plant samples, ensuring that the final extract is suitable for sensitive analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS). acs.orgnih.govnih.gov This comprehensive approach allows for the quantitative recovery of benzoxazinones with detection limits in the microgram per gram range. nih.gov

Other advanced techniques, such as ionic-liquid-based ultrasound/microwave-assisted extraction, have also been explored for related compounds like 2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one and 6-methoxy-benzoxazolin-2-one from maize seedlings. This method demonstrated even higher extraction yields compared to conventional homogenized extraction, indicating a continuous evolution in sample preparation methodologies for this class of compounds.

Future Perspectives and Research Directions in 7 Propionyl 2h 1,4 Benzoxazin 3 4h One Research

Development of Novel and Sustainable Synthetic Routes for Benzoxazinone (B8607429) Derivatives

The synthesis of benzoxazinone derivatives is evolving towards more environmentally friendly and efficient methods. Traditional synthetic routes are often being re-evaluated in favor of "green chemistry" principles to minimize hazardous reagents and byproducts ingentaconnect.com. Research is focusing on mechanochemical synthesis, such as ball-milling, which offers a scalable and efficient alternative to conventional solvent-based methods rsc.org. The use of deep eutectic solvents (DESs) is also being explored as green and eco-friendly media that can act as both solvents and catalysts in the synthesis of related heterocyclic compounds researchgate.netresearchgate.net.

Furthermore, novel catalytic systems are being developed to enhance synthetic efficiency. For instance, Rh(III)-catalyzed direct ortho-C–H bond carbonylation of anilines provides a direct route to construct the benzoxazinone core chemistryviews.org. Transition-metal-free approaches are also gaining traction, offering milder reaction conditions and avoiding heavy metal contamination nih.govorganic-chemistry.org. These sustainable and innovative synthetic strategies are crucial for the cost-effective and environmentally responsible production of 7-propionyl-2H-1,4-benzoxazin-3(4H)-one and its analogs for further research and potential commercial applications.

Exploration of Undiscovered Biological Targets and Pathways

While the biological activities of benzoxazinone derivatives have been linked to several targets, the full spectrum of their molecular interactions remains an active area of investigation. Recent studies have identified benzoxazinones as inhibitors of key enzymes in cancer progression, such as EGFR and HER2 kinases nih.govnih.gov, and as potential human topoisomerase I inhibitors nih.gov. Some derivatives have also been identified as nonsteroidal mineralocorticoid receptor antagonists, highlighting their potential in treating cardiovascular diseases acs.org.

Future research will likely focus on identifying novel biological targets to explain the diverse pharmacological effects of compounds like this compound. The anti-inflammatory properties observed in some derivatives, for instance, suggest interactions with pathways like the Nrf2-HO-1 signaling pathway, which modulates oxidative stress and inflammation nih.gov. A polypharmacological approach, which considers the ability of a compound to interact with multiple targets, is becoming increasingly relevant in understanding the therapeutic potential and possible side effects of benzoxazinone derivatives nih.gov. The unique scaffold of this compound may allow for the discovery of previously unexplored biological activities.

Integration of Multi-Omics Data for Comprehensive Biological Understanding

To gain a deeper understanding of the biological effects of this compound and its analogs, the integration of multiple "omics" data streams is a promising future direction. Technologies such as transcriptomics, proteomics, and metabolomics can provide a holistic view of the cellular response to these compounds. For example, metabolomic profiling has been successfully used to study the fate of natural benzoxazinoids in wheat and their impact on surrounding organisms researchgate.netresearchgate.net.

By combining these approaches, researchers can create a more complete picture of how benzoxazinones modulate biological systems. For instance, integrated metabolomics and transcriptomics analyses have been instrumental in elucidating the biosynthetic pathways of benzoxazinoids in plants nih.gov. Similar multi-omics strategies could be applied to understand the mechanism of action of synthetic derivatives in various biological contexts, from therapeutic applications to their environmental impact as agrochemicals mdpi.com. This comprehensive approach will be vital for identifying biomarkers of efficacy and toxicity, and for elucidating the complex biological networks affected by these compounds.

Application of Artificial Intelligence and Machine Learning in Rational Drug Design and Discovery

The use of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the rational design and discovery of new drugs based on the this compound scaffold. These computational tools can accelerate the identification of potent and selective drug candidates by screening vast virtual libraries of compounds and predicting their biological activities and physicochemical properties nih.govresearchgate.net.

High-throughput computational screening has already been successfully employed to identify a benzoxazinone derivative as a dual inhibitor of EGFR and HER2 kinases in gastric tumors nih.govnih.gov. Future applications of AI and ML in this field could involve the development of predictive models for structure-activity relationships (SAR), allowing for the in-silico optimization of lead compounds. By leveraging large datasets, machine learning algorithms can guide the synthesis of novel derivatives with improved efficacy and reduced off-target effects, thereby streamlining the drug discovery pipeline.

Expanding the Scope of Application Beyond Current Therapeutic Areas (e.g., Agrochemicals, Allelochemicals)

Beyond their therapeutic potential, benzoxazinone derivatives, including analogues of this compound, have significant promise in agriculture as agrochemicals and allelochemicals. Natural benzoxazinones are known for their role in plant defense against pests and pathogens nih.gov. This has spurred research into their use as natural pesticides and templates for novel herbicides nih.govscispace.comacs.orgresearchgate.net.

The allelopathic properties of benzoxazinones, which allow them to influence the growth of neighboring plants, are of particular interest for weed management researchgate.netdocumentsdelivered.com. Furthermore, these compounds can shape the composition of the soil microbiome, which has profound implications for plant health and nutrient cycling nih.govfrontiersin.org. Future research will likely focus on developing benzoxazinone-based agrochemicals that are both effective and biodegradable, offering a more sustainable alternative to conventional synthetic pesticides. The structural diversity of synthetic derivatives provides ample opportunity to optimize their activity against specific agricultural pests and weeds while minimizing environmental impact.

Data Tables

Table 1: Investigated Biological Activities of Benzoxazinone Derivatives

| Biological Activity | Target/Pathway | Reference |

| Anticancer | EGFR/HER2 Kinase Inhibition | nih.govnih.gov |

| Anticancer | Topoisomerase I Inhibition | nih.gov |

| Cardiovascular | Mineralocorticoid Receptor Antagonism | acs.org |

| Anti-inflammatory | Nrf2-HO-1 Signaling Pathway | nih.gov |

| Antimicrobial | Various bacterial and fungal strains | ikm.org.myresearchgate.net |

Table 2: Applications of Benzoxazinone Derivatives in Agriculture

| Application | Mechanism | Reference |

| Herbicide | Inhibition of weed growth | nih.govscispace.comacs.org |

| Insecticide | Plant defense against herbivores | researchgate.net |

| Fungicide | Antifungal properties | ikm.org.my |

| Allelochemical | Influence on neighboring plants and soil microbiome | researchgate.netnih.govfrontiersin.org |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-propionyl-2H-1,4-benzoxazin-3(4H)-one?

- Methodological Answer: The compound is typically synthesized via cyclization reactions. For example, substituted phenols can react with propionyl chloride under acidic conditions. A validated protocol involves refluxing in ethanol or dimethylformamide (DMF) to achieve high yields (~97%). Post-synthesis purification via column chromatography and recrystallization is recommended. Structural confirmation is performed using NMR (¹H/¹³C) and GC/MS to verify molecular ion peaks (e.g., m/z 219 for a related benzoxazinone derivative) .

Q. How is the purity and structural integrity of this compound verified?

- Methodological Answer: Key techniques include:

- ¹H NMR: Analyze coupling constants (e.g., aromatic protons at δ 6.8–7.2 ppm, propionyl group at δ 2.5–2.8 ppm) and integration ratios.

- GC/MS: Confirm molecular weight via molecular ion peaks and fragmentation patterns (e.g., characteristic loss of CO or propionyl groups).

- Melting Point: Compare observed values (e.g., 52–54°C for a structurally similar derivative) with literature data .

Q. What are the primary biological assays used to evaluate this compound?

- Methodological Answer: Common assays include:

- Antimicrobial Screening: Disk diffusion or microdilution assays against Gram-positive/negative bacteria and fungi.

- Anticancer Activity: MTT assays on cancer cell lines (e.g., HepG2, MCF-7) with IC₅₀ calculations.

- Anti-inflammatory Testing: COX-2 inhibition assays using ELISA kits.

Substituent variations (e.g., hydroxymethyl or ethyl groups) significantly influence activity, requiring controlled modifications for structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How can synthetic yields be optimized for derivatives with bulky substituents?

- Methodological Answer: Use catalytic systems like PdCl₂(Ph₃P)₂ with t-Bu-XPhos ligand in dioxane/Na₂CO₃ to enhance cross-coupling efficiency. Microwave-assisted synthesis (100°C, 4–12 h) reduces reaction time. For sterically hindered derivatives, increase solvent polarity (e.g., DMF) to improve solubility .

Q. How to resolve contradictions in spectral data during characterization?

- Methodological Answer:

- 2D NMR (COSY, HSQC): Resolve overlapping signals in crowded aromatic regions.

- Computational Chemistry: Compare experimental ¹³C NMR shifts with DFT-calculated values (e.g., using Gaussian software).

- X-ray Crystallography: Confirm absolute configuration for crystalline derivatives (e.g., as reported for 7-chloro-4-phenethyl analogs) .

Q. What strategies are effective for designing analogs with enhanced bioactivity?

- Methodological Answer:

- Functional Group Modifications: Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) to boost antimicrobial potency.

- Hybrid Molecules: Fuse with benzodioxole or oxadiazole moieties (e.g., via Suzuki coupling) to target multiple pathways.

- Pro-drug Approaches: Acetylate hydroxymethyl groups to improve membrane permeability, followed by enzymatic hydrolysis in vivo .

Q. How to assess the compound’s potential in materials science applications?

- Methodological Answer:

- Fluorescence Studies: Measure emission spectra in UV-Vis range; substituents like ethynyl groups enhance quantum yield.

- Thermal Stability: Use TGA/DSC to evaluate decomposition temperatures (>200°C suggests suitability for polymer composites).

- Conductivity Testing: Incorporate into organic semiconductors and measure charge mobility via Hall effect experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.